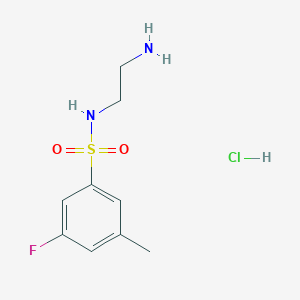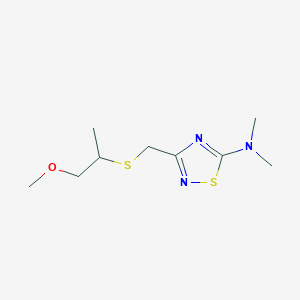![molecular formula C17H19FN2O3 B7640306 4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid is a chemical compound that belongs to the class of fluoroquinolone antibiotics. It is also known by its generic name, Pazufloxacin. This compound has been synthesized and extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
科学的研究の応用
Pazufloxacin has been extensively studied for its potential therapeutic applications in the treatment of bacterial infections. It has shown promising results in the treatment of respiratory tract infections, urinary tract infections, and skin and soft tissue infections. It has also been studied for its potential use in the treatment of sexually transmitted infections such as gonorrhea.
作用機序
Pazufloxacin works by inhibiting the bacterial enzyme DNA gyrase, which is responsible for the replication and transcription of bacterial DNA. By inhibiting this enzyme, Pazufloxacin prevents the bacteria from multiplying and causes them to eventually die off. This mechanism of action is similar to that of other fluoroquinolone antibiotics.
Biochemical and Physiological Effects:
Pazufloxacin has been shown to have a broad spectrum of activity against a wide range of bacteria. It has also been shown to have good tissue penetration and bioavailability, which makes it an effective antibiotic for the treatment of infections. However, like all antibiotics, Pazufloxacin can also cause some adverse effects such as gastrointestinal disturbances, allergic reactions, and drug interactions.
実験室実験の利点と制限
One of the advantages of using Pazufloxacin in lab experiments is its broad spectrum of activity against a wide range of bacteria. This makes it a useful tool for studying the mechanisms of bacterial infection and the development of new antibiotics. However, the complex synthesis method and high cost of Pazufloxacin can be a limitation for its use in lab experiments.
将来の方向性
There are several future directions for the study of Pazufloxacin. One area of research is the development of new derivatives of Pazufloxacin with improved activity and reduced toxicity. Another area of research is the study of the mechanism of action of Pazufloxacin and the development of new antibiotics based on this mechanism. Lastly, the clinical trials of Pazufloxacin for the treatment of different bacterial infections need to be conducted to determine its full potential as an antibiotic.
Conclusion:
In conclusion, Pazufloxacin is a promising antibiotic that has been extensively studied for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of Pazufloxacin and its derivatives can lead to the development of new antibiotics that can combat the growing problem of antibiotic resistance.
合成法
The synthesis of Pazufloxacin involves several steps, starting from the reaction between 5-fluoro-1H-indole-3-carboxylic acid and ethyl chloroformate to form the intermediate compound, 2-(5-fluoro-1H-indol-3-yl)acetic acid ethyl ester. This intermediate is then reacted with cyclohexylamine to form Pazufloxacin. The process of synthesis is complex and requires a high level of expertise in organic chemistry.
特性
IUPAC Name |
4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-12-3-6-15-14(8-12)11(9-19-15)7-16(21)20-13-4-1-10(2-5-13)17(22)23/h3,6,8-10,13,19H,1-2,4-5,7H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKFTCHKRLVKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CC2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7640223.png)
![[3-Oxo-3-(propan-2-ylamino)propyl] 2-methylquinoline-6-carboxylate](/img/structure/B7640226.png)
![1-Amino-1-[[[ethyl(methyl)sulfamoyl]amino]methyl]cyclohexane;hydrochloride](/img/structure/B7640227.png)


![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)
![2-fluoro-3-methyl-N-[5-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide](/img/structure/B7640280.png)
![3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid](/img/structure/B7640286.png)

![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)

![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)
